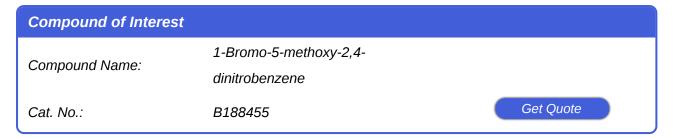


In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 181995-71-1 (Note: The CAS number 64314-35-8 is not commonly associated with this compound)

Introduction

1-Bromo-5-methoxy-2,4-dinitrobenzene is a substituted aromatic compound featuring a bromine atom, a methoxy group, and two nitro groups attached to a benzene ring. Its chemical structure, particularly the presence of strong electron-withdrawing nitro groups, renders the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. This reactivity profile makes it a compound of interest for chemical synthesis and as a potential probe in biochemical systems. Notably, it has been identified as a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1), suggesting its potential utility in studying protein folding and cellular redox homeostasis.[1][2] This guide provides a comprehensive overview of its known properties, predicted spectral data, and relevant experimental considerations.

Physicochemical and Spectral Data

Due to the limited availability of primary literature on this specific compound, some of the following data are predicted based on the analysis of structurally related molecules.

Table 1: Physicochemical Properties



Property	Value	Source
Molecular Formula	C7H5BrN2O5	[2]
Molecular Weight	277.03 g/mol	[2]
Appearance	Yellow solid (supplied form)	[2]
Solubility	DMSO (100 mg/ml)	[2]
Storage	Store at -20°C under an inert atmosphere	[2]

Table 2: Predicted Spectroscopic Data

Spectroscopy	Predicted Features
¹ H NMR	Aromatic protons expected between 7.0 and 9.0 ppm (two distinct signals, likely doublets with meta-coupling). Methoxy protons (-OCH ₃) expected as a sharp singlet around 3.8 to 4.0 ppm.[1]
¹³ C NMR	Carbons bearing the nitro and bromo groups are expected to be significantly downfield. The carbon attached to the methoxy group will be at a relatively upfield position compared to other substituted carbons. The methoxy carbon is predicted to be around 55-60 ppm.[1]
Infrared (IR)	Strong absorptions for asymmetric and symmetric stretching of the nitro groups (NO ₂) in the regions of 1500-1560 cm ⁻¹ and 1335-1380 cm ⁻¹ , respectively. Characteristic bands for C-H and C=C bonds of the aromatic ring.[1]

Chemical Reactivity and Synthesis Nucleophilic Aromatic Substitution (SNAr)



The primary mode of reactivity for **1-Bromo-5-methoxy-2,4-dinitrobenzene** is Nucleophilic Aromatic Substitution (SNAr). The two electron-withdrawing nitro groups at the ortho and para positions relative to the bromine atom strongly activate the ring for nucleophilic attack. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The initial attack of a nucleophile is often the rate-determining step.[1]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Synthesis

A specific experimental protocol for the synthesis of **1-Bromo-5-methoxy-2,4-dinitrobenzene** is not readily available in the public literature. However, its synthesis can be inferred from general procedures for the nitration of substituted bromobenzenes. A plausible synthetic route would involve the dinitration of a suitable bromomethoxybenzene precursor.

General Experimental Protocol (Hypothetical):

The synthesis of a related isomer, 1-bromo-4-methoxy-2,3-dinitro-benzene, involves the nitration of 4-bromo-3-nitroanisole using a mixture of fuming nitric acid and sulfuric acid. A similar approach could likely be adapted for the synthesis of the title compound, starting from the appropriate isomer of bromo-methoxy-nitrobenzene or bromo-methoxy-benzene.

Example Protocol for a Related Compound (1-bromo-4-methoxy-2,3-dinitro-benzene):

- 4-Bromo-3-nitroanisole (10.0 g, 43.1 mmol) is added to a reaction vessel.
- A mixture of fuming nitric acid (40 ml) and sulfuric acid (6 ml) is prepared.
- The nitrating mixture is added dropwise to the 4-bromo-3-nitroanisole.
- The reaction mixture is stirred for 1 hour at room temperature.
- The reaction is quenched by pouring it onto ice water.
- The product is extracted with ethyl acetate.

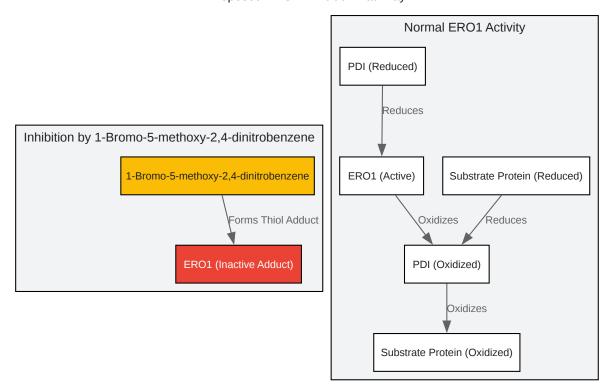


- The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.
- The crude material is purified by flash chromatography.

Biological Activity and Applications Inhibition of Endoplasmic Reticulum Oxidase 1 (ERO1)

1-Bromo-5-methoxy-2,4-dinitrobenzene is a selective inhibitor of the yeast Endoplasmic Reticulum Oxidase 1 (ERO1).[1][2] It exhibits weaker activity against the mouse ERO1 α isoform, with a reported IC50 of 400 μ M.[2] ERO1 is an enzyme responsible for the introduction of disulfide bonds into proteins during their folding in the endoplasmic reticulum. The mechanism of inhibition is predicted to involve the formation of adducts with thiol groups.[2]

Proposed ERO1 Inhibition Pathway





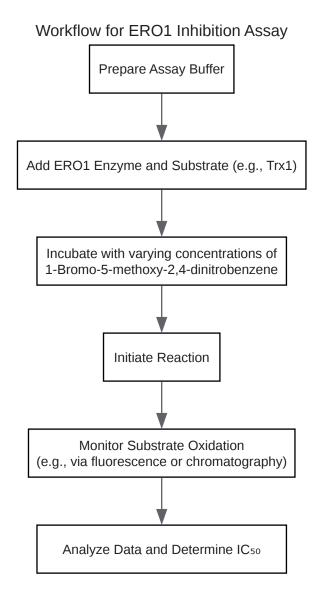
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Caption: Proposed inhibition of ERO1 by forming an inactive adduct.

Experimental Assays

While specific protocols using **1-Bromo-5-methoxy-2,4-dinitrobenzene** are not detailed in the available literature, its activity as an ERO1 inhibitor would likely be assessed using assays that measure ERO1-dependent oxidation. An example of a relevant assay is the in vitro monitoring of thioredoxin-1 (Trx1) oxidation.[2]

General Workflow for an ERO1 Inhibition Assay:





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Caption: A generalized workflow for assessing ERO1 inhibition.

Safety and Handling

While a specific safety data sheet for **1-Bromo-5-methoxy-2,4-dinitrobenzene** is not widely available, related dinitrobenzene compounds are often classified as toxic and irritants. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

1-Bromo-5-methoxy-2,4-dinitrobenzene is a reactive aromatic compound with potential applications in medicinal chemistry and chemical biology, highlighted by its activity as an ERO1 inhibitor. Further research is needed to fully characterize its physicochemical properties, elucidate its biological mechanisms of action, and develop optimized synthetic protocols. The information presented in this guide provides a foundation for researchers and drug development professionals interested in this compound.

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References

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- 2. ERO1 Inhibitor I, Erodoxin (Endoplasmic Reticulum Oxidase 1 Inhibitor, 1-Bromo-5-methoxy-2,4-dinitrobenzene) | BIOZOL [biozol.de]
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